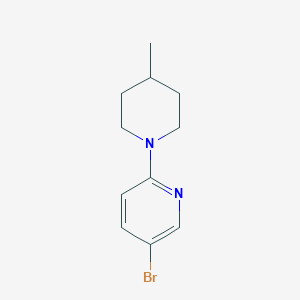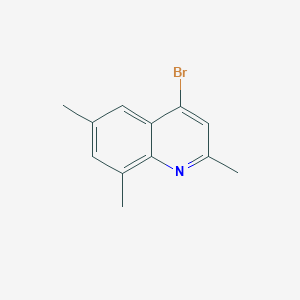
2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one
概要
説明
2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring This compound features an amino group at the 5-position of the indole ring and a morpholin-4-yl group attached to the ethan-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:
Indole Formation: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Morpholine Esterification: The final step involves the reaction of the indole derivative with morpholine to form the morpholin-4-yl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions: 2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of 5-nitro-1H-indole derivatives.
Reduction: Formation of 5-amino-1H-indole derivatives.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(5-amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with similar biological activities.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral activity.
Uniqueness: 2-(5-Amino-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one is unique due to its specific structural features, which may confer distinct biological activities compared to other indole derivatives.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in medicine, industry, and research continues to be explored, promising new discoveries and advancements.
特性
IUPAC Name |
2-(5-aminoindol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOFVOEZBWMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)
![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)


![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)


